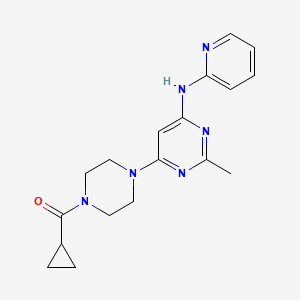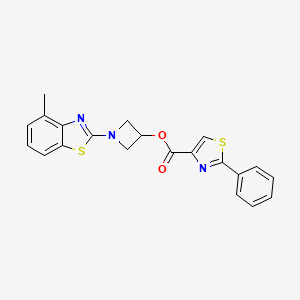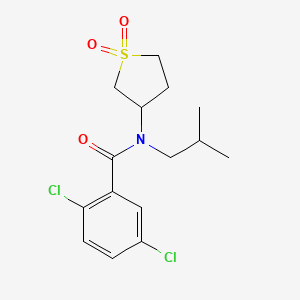![molecular formula C16H18N2OS2 B6506033 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine CAS No. 1421522-50-0](/img/structure/B6506033.png)
2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[1-(Thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine, also known as 2-({[1-(T2CP)piperidin-4-yl]methyl}sulfanyl)pyridine, is a novel compound that has been gaining attention among the scientific community due to its potential applications in various fields of research. This compound is a derivative of pyridine, a heterocyclic organic compound with a five-membered ring structure, and is composed of sulfur, nitrogen, and carbon atoms. 2-({[1-(T2CP)piperidin-4-yl]methyl}sulfanyl)pyridine has been studied for its potential use in drug discovery, chemical biology, and medicinal chemistry, as well as its ability to interact with various biological molecules.
Applications De Recherche Scientifique
2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine({[1-(T2CP)piperidin-4-yl]methyl}sulfanyl)pyridine has been studied for its potential applications in a variety of scientific fields. It has been used to study the structure-activity relationships of drugs, as well as to investigate the binding affinity of various biological molecules. It has also been used to study the structure and function of enzymes, as well as to study the mechanism of action of various drugs. Furthermore, this compound has been used for drug discovery and medicinal chemistry, as well as for the synthesis of new pharmaceuticals.
Mécanisme D'action
Target of Action
Thiophene and its derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The suzuki–miyaura (sm) coupling reaction, which is a common process in the synthesis of such compounds, involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which is involved in the synthesis of such compounds, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that boronic acids and their esters, which are often used in the synthesis of such compounds, are only marginally stable in water .
Result of Action
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine({[1-(T2CP)piperidin-4-yl]methyl}sulfanyl)pyridine in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and its two-step synthesis process is efficient and cost-effective. Furthermore, this compound is stable and can be stored for long periods of time. However, the use of this compound in laboratory experiments has some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound is not very reactive, which can limit its usefulness in certain applications.
Orientations Futures
The potential applications of 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine({[1-(T2CP)piperidin-4-yl]methyl}sulfanyl)pyridine are still being explored. Possible future directions include the development of new drugs and pharmaceuticals, as well as the study of the compound’s mechanism of action. Additionally, this compound could be used as an inhibitor of certain enzymes, which could be used to treat various diseases. Furthermore, this compound could be used to study the structure and function of proteins, as well as to investigate the binding affinity of various biological molecules. Finally, this compound could be used to study the structure-activity relationships of drugs, as well as to study the mechanism of action of various drugs.
Méthodes De Synthèse
The synthesis of 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine({[1-(T2CP)piperidin-4-yl]methyl}sulfanyl)pyridine is a two-step process. The first step involves the reaction of 4-piperidin-1-yl-2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridinethiophenecarboxaldehyde (T2CP) with ethyl 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridinebromopropionate in the presence of triethylamine as a catalyst. This reaction produces a 1-ethyl-4-piperidin-1-yl-2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridinethiophenecarboxylate (E2TP) intermediate. The second step involves the reaction of this intermediate with sodium sulfide to yield the desired product. This two-step process has been shown to be efficient and cost-effective, and has been used to synthesize a variety of other compounds.
Propriétés
IUPAC Name |
[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c19-16(14-4-3-11-20-14)18-9-6-13(7-10-18)12-21-15-5-1-2-8-17-15/h1-5,8,11,13H,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXADJHCSLPGUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxy-2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505963.png)
![1-(3-fluorophenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505967.png)
![6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B6505982.png)
![1-(4-{4-[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6505990.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B6506007.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B6506015.png)

![2-phenoxy-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B6506023.png)


![1-(3,4-difluorobenzoyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B6506060.png)
![2-(4-fluorophenyl)-1-(4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6506066.png)